molecular formula C11H16N2O2 B2790217 N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-ene-1-carboxamide CAS No. 2034368-55-1

N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-ene-1-carboxamide

Cat. No.: B2790217
CAS No.: 2034368-55-1
M. Wt: 208.261
InChI Key: ZOMZBYSHEABFLY-UHFFFAOYSA-N
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Description

N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-ene-1-carboxamide is a chemical compound that features a pyrrolidine ring fused with a cyclopentene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-ene-1-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the cyclopentene carboxamide group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the pyrrolidine ring. Subsequent functionalization steps introduce the cyclopentene carboxamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-ene-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various conditions.

    Industry: The compound’s unique properties make it suitable for use in material science and catalysis.

Mechanism of Action

The mechanism by which N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-ene-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-5-oxopyrrolidin-3-yl)urea
  • N-(5-methylisoxazol-3-yl)malonamide
  • N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-enecarboxamide

Uniqueness

N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-ene-1-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13-7-9(6-10(13)14)12-11(15)8-4-2-3-5-8/h2-3,8-9H,4-7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMZBYSHEABFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)NC(=O)C2CC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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